![molecular formula C12H13N3O2 B1461275 2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1156132-35-2](/img/structure/B1461275.png)
2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
“2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 1156132-35-2 . It has a molecular weight of 231.25 . The IUPAC name for this compound is 2-(4-morpholinyl)imidazo[1,2-a]pyridine-3-carbaldehyde .
Synthesis Analysis
Imidazopyridine, which is a part of the compound, is an important fused bicyclic 5–6 heterocycle. It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis of this scaffold .Molecular Structure Analysis
The InChI code for the compound is 1S/C12H13N3O2/c16-9-10-12(14-5-7-17-8-6-14)13-11-3-1-2-4-15(10)11/h1-4,9H,5-8H2 .Chemical Reactions Analysis
The synthesis of imidazopyridines, which is a part of the compound, involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde has been used in a variety of scientific research applications, including drug synthesis and mechanistic studies. It has been used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and other biologically active molecules. This compound has also been used as a starting material for the synthesis of a range of heterocyclic compounds, including imidazopyridines, pyrrolo[2,3-d]pyrimidines, and pyrrolo[3,4-d]pyrimidines.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through direct functionalization .
Mode of Action
Imidazo[1,2-a]pyridines are typically functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to a variety of changes in the compound and its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines often involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions can potentially affect various biochemical pathways and their downstream effects.
Result of Action
The functionalization of imidazo[1,2-a]pyridines can lead to the creation of various derivatives with potential applications in medicinal chemistry .
Advantages and Limitations for Lab Experiments
The use of 2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde in lab experiments offers a number of advantages, including its relatively low cost, ease of synthesis, and the fact that it is a versatile reagent that can be used in the synthesis of a range of compounds. However, there are also some limitations associated with its use in lab experiments, including its limited solubility in certain solvents, the fact that it is a relatively unstable compound, and the fact that it is a relatively toxic compound.
Future Directions
There are a number of potential future directions for research involving 2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde. These include further studies into its biochemical and physiological effects, as well as its use in the synthesis of new compounds. Additionally, further studies could be conducted into its use as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. Additionally, further studies could be conducted into the development of new methods for the synthesis of this compound, as well as the development of methods for its purification and characterization.
properties
IUPAC Name |
2-morpholin-4-ylimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-9-10-12(14-5-7-17-8-6-14)13-11-3-1-2-4-15(10)11/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFDYTLUCIDGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N3C=CC=CC3=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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